4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline
Description
This compound is a highly substituted aromatic amine featuring a central benzene ring with three 4-aminophenyl groups and additional methyl-substituted phenyl branches. Its IUPAC name reflects its branched architecture: the core benzene ring is substituted at positions 3 and 5 with 4-aminophenyl and a trisubstituted phenyl group (bearing methyl and bis-4-aminophenyl substituents). The presence of multiple primary amino groups (–NH₂) enables applications in polymer synthesis, crosslinking, and coordination chemistry .
Properties
IUPAC Name |
4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22H,43-46H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFLWNXUBDWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)N)C)C5=CC=C(C=C5)N)C)C)C6=CC=C(C=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves multi-step organic reactions. One common method is the Friedel–Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar Friedel–Crafts alkylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product would undergo rigorous purification steps, including recrystallization and chromatography, to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary amines with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives, depending on the specific reagents used.
Scientific Research Applications
5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5’,5’‘-Bis(4-aminophenyl)-2’,2’‘,4’,4’‘,6’,6’‘-hexamethyl-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The aromatic rings provide a stable framework that can participate in π-π interactions, enhancing the compound’s stability and functionality in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison with Related Aromatic Amines
Key Observations :
- Unlike 1,3,5-tris(4-aminophenyl)benzene, the target compound has methyl substitutions, which may enhance thermal stability but reduce solubility in polar solvents .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s higher pKa (vs. aniline) arises from electron-donating methyl groups, which slightly increase amine basicity. However, steric effects may limit protonation kinetics .
- Insolubility in water is attributed to its hydrophobic methyl and aromatic substituents, necessitating organic solvents (e.g., DMF, DMSO) for processing .
Reactivity and Polymerization Potential
- Aniline : Polymerizes readily via oxidative pathways to form conductive PANI .
- Target Compound : Steric hindrance from methyl groups and branching may suppress linear polymerization. Instead, it may form crosslinked networks or act as a dendritic core .
- Ortho-Substituted Anilines (e.g., ): Polymerize despite substituents, but para-substitutions in the target compound favor electronic conjugation over steric disruption .
Table 3: Application Profiles
Key Observations :
- The target compound’s multiple –NH₂ groups enable covalent functionalization (e.g., with epoxides or isocyanates), making it a candidate for high-performance thermosets .
Biological Activity
The compound 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline is a complex organic molecule characterized by multiple aromatic rings and amino groups. This structural complexity suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C36H30N4
- Molecular Weight : 570.66 g/mol
- InChI Key : InChI=1S/C36H30N4/c37-33-9-1-23(2-10-33)27-17-28(24-3-11-34(38)12-4-24)20-31(19-27)32-21-29(25-5-13-35(39)14-6-25)18-30(22-32)26-7-15-36(40)16-8-26/h1-22H,37H2
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Coupling Reactions : Sequential coupling of aromatic amines with halogenated aromatic compounds.
- Catalysts : Use of palladium or copper catalysts.
- Solvents : Common solvents include dimethylformamide (DMF) or toluene.
- Purification Steps : Techniques such as recrystallization or chromatography are employed to achieve high purity.
The biological activity of 4-[3-(4-amino phenyl)-5-[3,5-bis(4-amino phenyl)-2,4,6-trimethyl phenyl]-2,4,6-trimethyl phenyl]aniline is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple amino groups enhances its binding affinity to these targets. Its specific pathways of action can vary depending on the biological context and the nature of the target molecules.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds with similar structures:
- Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to 4-[3-(4-amino phenyl)-...aniline have shown selective inhibition against AChE and butyrylcholinesterase (BuChE). For instance, a derivative exhibited an IC50 value of 0.091 µM against AChE .
Case Studies
- Alzheimer's Disease Research : Compounds derived from 4-(aminophenyl) structures have been investigated for their potential in treating Alzheimer’s disease by inhibiting cholinesterases which play a role in neurotransmitter regulation .
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of signaling pathways associated with cell growth and survival .
Comparative Analysis
A comparison with similar compounds demonstrates the unique biological profile of 4-[3-(4-amino phenyl)-...aniline:
| Compound Name | Structure Complexity | Biological Activity | IC50 Value |
|---|---|---|---|
| 4-Aminobiphenyl | Low | Moderate | N/A |
| 4,4'-Diaminodiphenylmethane | Medium | Low | N/A |
| 4-[3-(Aminophenyl)-...aniline | High | High (AChE Inhibitor) | 0.091 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
